GSK2110183 GSK2110183 GSK2110183 is an orally bioavailable, selective, ATP-competitive and potent pan-Akt inhibitor with IC50s of 0.08/2/2.6 nM for Akt1/Akt2/Akt3 respectively.IC50 value: 0.08/2/2.6 nM(Akt1/Akt2/Akt3) [1]Target: AktGSK2110183 showed concentration-dependent effect on multiple AKT substrate phosphorylation levels, including GSK3β, PRAS40, FOXO and Caspase 9 in BT474 (breast; ERBB2+, PIK3CA K111N) and LNCaP (prostate; PTEN null). Mice bearing BT474 breast tumor xenografts were dosed orally with either vehicle or GSK2110183 at 10, 30 or 100 mg/kg daily for 21 days which resulted in 8, 37 and 61% TGI, respectively. Similarly, mice treated with GSK2110183 at 10, 30 and 100 mg/kg resulted in 23, 37 and 97% TGI, respectively, of SKOV3 xenografts.
Brand Name: Vulcanchem
CAS No.: 1047634-63-8
VCID: VC0001597
InChI: InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1
SMILES: CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl
Molecular Formula: C18H16Cl2F2N4OS
Molecular Weight: 445.31

GSK2110183

CAS No.: 1047634-63-8

Inhibitors

VCID: VC0001597

Molecular Formula: C18H16Cl2F2N4OS

Molecular Weight: 445.31

GSK2110183 - 1047634-63-8

CAS No. 1047634-63-8
Product Name GSK2110183
Molecular Formula C18H16Cl2F2N4OS
Molecular Weight 445.31
IUPAC Name N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1
SMILES CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl
Description GSK2110183 is an orally bioavailable, selective, ATP-competitive and potent pan-Akt inhibitor with IC50s of 0.08/2/2.6 nM for Akt1/Akt2/Akt3 respectively.IC50 value: 0.08/2/2.6 nM(Akt1/Akt2/Akt3) [1]Target: AktGSK2110183 showed concentration-dependent effect on multiple AKT substrate phosphorylation levels, including GSK3β, PRAS40, FOXO and Caspase 9 in BT474 (breast; ERBB2+, PIK3CA K111N) and LNCaP (prostate; PTEN null). Mice bearing BT474 breast tumor xenografts were dosed orally with either vehicle or GSK2110183 at 10, 30 or 100 mg/kg daily for 21 days which resulted in 8, 37 and 61% TGI, respectively. Similarly, mice treated with GSK2110183 at 10, 30 and 100 mg/kg resulted in 23, 37 and 97% TGI, respectively, of SKOV3 xenografts.
Reference [1]. Dumble M, et al. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor. PLoS One. 2014 Jun 30;9(6):e100880.
PubChem Compound 57826797
Last Modified Nov 14 2021
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